Bfe 55

Beta-adrenoceptor pharmacology Partial agonism Functional selectivity

BFE-55 (CAS 21151-91-7) is a propanolamine-class derivative of the β-adrenergic partial agonist befunolol. Characterized in the late 1980s as a β-adrenergic partial agonist itself , BFE-55 exhibits the molecular formula C14H19NO3 and a molar mass of 249.31 g/mol.

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
CAS No. 21151-91-7
Cat. No. B1666939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBfe 55
CAS21151-91-7
SynonymsBFE-55;  BFE55;  BFE 55.
Molecular FormulaC14H19NO3
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1OC=C2)O
InChIInChI=1S/C14H19NO3/c1-10(2)15-8-12(16)9-18-13-5-3-4-11-6-7-17-14(11)13/h3-7,10,12,15-16H,8-9H2,1-2H3
InChIKeyJSBPDRDKVNCRIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BFE-55 (CAS 21151-91-7) as a Site-Selective β-Adrenoceptor Tool: Core Identity and Baseline Characterization


BFE-55 (CAS 21151-91-7) is a propanolamine-class derivative of the β-adrenergic partial agonist befunolol [1]. Characterized in the late 1980s as a β-adrenergic partial agonist itself [2], BFE-55 exhibits the molecular formula C14H19NO3 and a molar mass of 249.31 g/mol . Its defining and unique pharmacological feature, first elucidated in radioligand binding studies using guinea pig taenia caecum microsomal fractions, is its selective interaction with only the high-affinity state of β-adrenoceptors, a property that distinguishes it from other β-adrenergic partial agonists [2][3].

The Critical Distinction: Why BFE-55 is Not Interchangeable with Other β-Adrenergic Partial Agonists


The β-adrenoceptor system is functionally complex, with distinct high- and low-affinity binding states that mediate different downstream effects. Generic substitution fails because most β-adrenergic partial agonists, including the parent compound befunolol and related agents like BFE-61 and carteolol, interact with both high- and low-affinity sites [1][2]. In contrast, BFE-55 exhibits a unique binding profile, interacting exclusively with the high-affinity site [3][4]. This fundamental difference in receptor site selectivity translates into distinct functional pharmacology, as demonstrated by comparative pA2/pD2 analyses and in vivo dose-response relationships [5]. Consequently, BFE-55 cannot be assumed to be functionally equivalent to its structural analogs for experimental applications requiring precise interrogation of β-adrenoceptor signaling pathways.

Quantitative Differentiation of BFE-55: A Comparative Evidence Guide for Scientific Procurement


Functional Selectivity: pA2 vs. pD2 Analysis Distinguishes BFE-55 from BFE-61, Carteolol, and Pindolol

BFE-55 demonstrates a unique functional profile wherein its potency as an antagonist (pA2) is not statistically different from its potency as an agonist (pD2). This is in direct contrast to BFE-61, carteolol, and pindolol, whose pA2 values are significantly larger than their pD2 values [1]. This indicates that unlike other β-adrenergic partial agonists, BFE-55 does not discriminate between the high- and low-affinity states in its functional antagonism/agonism balance.

Beta-adrenoceptor pharmacology Partial agonism Functional selectivity

Binding Site Discrimination: Monophasic Displacement and Partial Inhibition by BFE-55 Contrast with Biphasic Displacement by BFE-61, Carteolol, and Pindolol

In radioligand binding assays using [3H]befunolol on guinea pig taenia caecum microsomes, BFE-55 displaces the radioligand in a monophasic manner and achieves only partial displacement. In contrast, BFE-61, carteolol, and pindolol displace [3H]befunolol in a biphasic manner and achieve complete displacement [1][2]. This direct experimental evidence confirms that BFE-55 interacts with only one of the two binding sites (the high-affinity site) present in the β-adrenoceptor population.

Radioligand binding Receptor pharmacology Site-selectivity

Scatchard Plot Analysis: BFE-55 Eliminates High-Affinity Site Curvature, Demonstrating Exclusive High-Affinity Site Binding

Scatchard analysis of [3H]befunolol binding in the absence of BFE-55 yields a concave plot, indicative of a heterogeneous receptor population with both high- and low-affinity sites. However, in the presence of 3 × 10^-7 M BFE-55, the Scatchard plot becomes linear [1]. This conversion from a concave to a linear plot is direct graphical evidence that BFE-55 selectively eliminates binding to the high-affinity site, leaving the low-affinity site unaffected. Critically, the pKD and Bmax values for the low-affinity site remain unchanged in the presence of BFE-55 [1].

Receptor binding Scatchard analysis Site-selectivity

In Vivo Functional Consequence: Equivalent Doses for Antagonism and Agonism for BFE-55 Contrast with Wide Dose Separation for Carteolol

In an in vivo rat model, intravenous administration of BFE-55 produces a dose-related increase in heart rate (sympathomimetic action) and competitively antagonizes isoprenaline-induced tachycardia (β-blockade). Crucially, the doses required to block β-adrenoceptors are equal to those required to induce sympathomimetic action [1]. This is in stark contrast to carteolol, where the doses required for β-blockade are 400–1000 times lower than those required for agonism [1]. Befunolol exhibits an intermediate profile.

In vivo pharmacology Sympathomimetic action Beta-blockade

Subtype-Selective Antagonism: BFE-55 Antagonizes Isoprenaline but Not Carteolol, Confirming High-Affinity Site Exclusivity

Functional studies in guinea pig isolated taenia caecum demonstrate that BFE-55 antagonizes the relaxant response to isoprenaline, a full agonist that acts on both high- and low-affinity sites. However, BFE-55 does not antagonize the response to carteolol, a partial agonist whose effects are mediated primarily through low-affinity sites [1]. This selective antagonism profile is consistent with BFE-55's exclusive binding to the high-affinity site, as it can block isoprenaline's access to that site but cannot interfere with carteolol's low-affinity site-mediated actions.

β-adrenoceptor subtypes Functional antagonism Partial agonism

β1/β2 Subtype Analysis: BFE-55's High-Affinity Site Selectivity is Conserved Across Cardiac and Tracheal Tissues

The selective high-affinity site interaction of BFE-55 was further characterized in tissues predominantly expressing β1-adrenoceptors (guinea pig atria) and β2-adrenoceptors (guinea pig trachea). In both tissues, an antagonism was observed between isoprenaline and BFE-55 [1]. This indicates that the unique high-affinity site selectivity of BFE-55 is a property of the β-adrenoceptor family broadly and is not restricted to a specific subtype or tissue, enhancing its utility as a general pharmacological tool.

β1-adrenoceptor β2-adrenoceptor Tissue selectivity

High-Impact Applications of BFE-55: Translating Unique Pharmacology into Research Utility


Pharmacological Isolation of Low-Affinity β-Adrenoceptor Signaling

Researchers can use BFE-55 as a 'molecular scalpel' to eliminate high-affinity site contributions. By pre-treating tissues or cells with 3 × 10^-7 M BFE-55 [1], investigators can create an experimental system where only low-affinity site signaling remains functional. This allows for the clean pharmacological interrogation of low-affinity site-mediated effects, such as those of carteolol [2], without confounding high-affinity site activity. This is a unique capability not achievable with other β-blockers or partial agonists.

Probing the Functional Balance of β-Blockade and Intrinsic Sympathomimetic Activity (ISA)

BFE-55 serves as a unique in vivo tool for studying the physiological consequences of balanced β-blockade and ISA. Unlike carteolol, where β-blockade occurs at doses 400-1000x lower than ISA [1], BFE-55 exhibits both actions at equivalent doses. This property makes it an ideal reference compound for dissecting the mechanisms and therapeutic implications of ISA in β-blocker pharmacology, providing a distinct control point not offered by clinically used agents.

Structure-Activity Relationship (SAR) Studies of β-Adrenoceptor Site-Selectivity

BFE-55 is an essential comparator for medicinal chemistry and pharmacology programs aimed at understanding the structural determinants of high- versus low-affinity β-adrenoceptor site binding. By contrasting BFE-55's unique binding and functional profile with those of its close structural analogs like BFE-37, BFE-61, and befunolol [1][2], researchers can map the molecular features responsible for conferring exclusive high-affinity site interaction. This knowledge can inform the rational design of next-generation, site-selective β-adrenergic ligands.

Calibration and Validation of β-Adrenoceptor Binding Assays

Given its well-documented monophasic and partial displacement of [3H]befunolol [1], BFE-55 can serve as a valuable positive control and calibration standard for radioligand binding assays designed to discriminate between β-adrenoceptor affinity states. Its use can help validate the sensitivity of an assay system to detect receptor heterogeneity and ensure the integrity of the biological preparation for studies investigating complex receptor pharmacology.

Quote Request

Request a Quote for Bfe 55

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.